4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenes ulfonic acid
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Overview
Description
4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid is an organic compound with the molecular formula C17H20O4S. It is a white to pale yellow powder that is soluble in common solvents such as ethanol and chloroform. This compound is known for its acidic properties and can react with bases to form corresponding salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid involves multiple steps and requires a thorough understanding of organic chemistry. One possible method includes reacting appropriate starting materials with sulfonic acid under controlled conditions. The reaction typically involves heating and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms .
Scientific Research Applications
4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. This modulation can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar acidic properties.
Camphorsulfonic acid: Another related compound with a bicyclic structure.
Toluene-4-sulfonic acid: A compound with a similar sulfonic acid group but different aromatic substitution pattern.
Uniqueness
4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid is unique due to its specific bicyclic structure and the presence of the sulfonic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
4-[(Z)-[(1S,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-16(2)14-8-9-17(16,3)15(18)13(14)10-11-4-6-12(7-5-11)22(19,20)21/h4-7,10,14H,8-9H2,1-3H3,(H,19,20,21)/b13-10-/t14-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJKXQYVUVWWJP-URPBKQNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)S(=O)(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C1(C)C)/C(=C/C3=CC=C(C=C3)S(=O)(=O)O)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56039-58-8 |
Source
|
Record name | 4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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